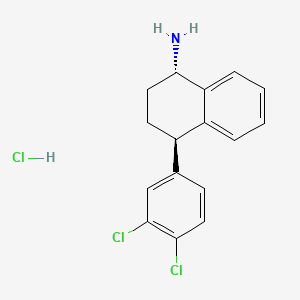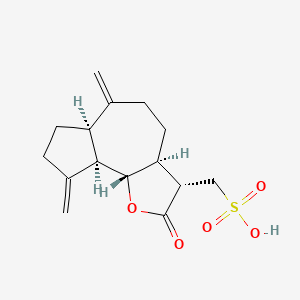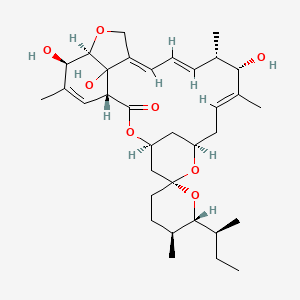
Fenirofibrate-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenirofibrate-d6 is the deuterium labeled Fenirofibrate . It is an internal standard for the quantification of fenofibrate .
Synthesis Analysis
Fenirofibrate-d6 can be synthesized by cocrystallization of fenofibrate with benzoic acid (BZ) as a coformer . The drug and coformer are cocrystallized using the solvent drop grinding method .Molecular Structure Analysis
Fenirofibrate-d6 is a selective PPARα agonist with an EC50 of 30 μM . It also inhibits human cytochrome P450 isoforms .Chemical Reactions Analysis
Fenirofibrate-d6 is involved in various chemical reactions. For instance, it has been used in the preparation of cocrystals with benzoic acid to increase the aqueous solubility and dissolution rate of fenofibrate .Scientific Research Applications
1. Molecular Mechanisms and Effects on Metabolic Syndromes
Fenofibrate is widely used as a peroxisome proliferator-activated receptor alpha agonist. It's known for reducing systemic inflammation markers independent of its effects on lipid and glucose metabolism, particularly in patients with metabolic syndrome (Belfort et al., 2010). This suggests a direct peroxisome proliferator-activated receptor alpha-mediated effect of fenofibrate on inflammatory pathways, which may be important for the prevention of cardiovascular diseases in high-risk patients.
2. Pharmacokinetics and Drug Metabolism
The development of a rapid, sensitive ultra-performance liquid chromatography/mass spectrometric method for determining fenofibric acid (the active metabolite of fenofibrate) in human plasma used fenofibric d6 acid as an internal standard. This method is critical for evaluating the pharmacokinetics of fenofibric acid following fenofibrate administration (Dubey et al., 2010).
3. Clinical Effects on Diabetic Retinopathy
Fenofibrate has gained attention for its novel medical treatment for diabetic retinopathy and other diabetes-induced microvascular complications. Large clinical trials showed reductions in the progression of diabetic retinopathy, necessitating fewer laser interventions. The molecular actions of fenofibrate include regulation of genes affecting lipid control, inflammation, angiogenesis, and cell apoptosis, which are significant in the development of diabetic retinopathy (Noonan et al., 2013).
4. Impact on Retinal Endothelial Cell Survival
Fenofibrate's anti-apoptotic property in human retinal endothelial cells is significant for diabetic retinopathy treatment. It prevents apoptotic cell death induced by serum deprivation through a PPARalpha-independent but AMPK-dependent pathway, offering a novel therapeutic property to control unwanted cell death in diabetic retinopathy (Kim et al., 2007).
5. Cardiovascular Disease Risk Reduction
In type 2 diabetes patients, fenofibrate did not significantly reduce coronary events but did reduce total cardiovascular disease events, mainly due to fewer non-fatal myocardial infarctions and revascularisations. This suggests fenofibrate's potential in reducing cardiovascular disease risks (Keech et al., 2005).
6. Effects on Lipid Parameters in Animal Models
Fenofibrate showed positive effects on lipid parameters in obese rhesus monkeys, a model for human obesity and type 2 diabetes. It reduced serum triglycerides and LDL cholesterol while increasing HDL cholesterol, suggesting its efficacy in treating dyslipidemia in humans (Winegar et al., 2001).
Safety And Hazards
properties
IUPAC Name |
2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDCLYXOQCGHNT-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenirofibrate-d6 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)











